(R)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a nitropyridine moiety, and a tert-butyl ester group. The stereochemistry of the compound is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Nitropyridine Moiety: This step involves the nucleophilic substitution of a halogenated pyridine with a nitro group.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of an amine from the nitro group.
Substitution: Introduction of various substituents on the pyridine ring.
Scientific Research Applications
®-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes or receptors, leading to various biological effects. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate: The enantiomer of the compound with different stereochemistry.
tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate: Without the ® configuration, representing a racemic mixture.
3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate: Without the tert-butyl group.
Uniqueness
®-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is unique due to its specific ® configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the tert-butyl group also influences its chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl (3R)-3-(3-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-8-6-10(9-16)21-12-11(17(19)20)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFLNSWDDBREJL-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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